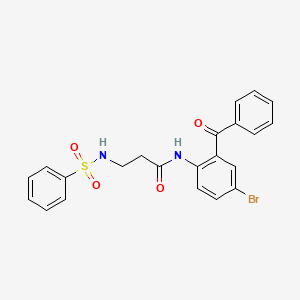

N-(2-benzoyl-4-bromophenyl)-3-benzenesulfonamidopropanamide

描述

N-(2-benzoyl-4-bromophenyl)-3-benzenesulfonamidopropanamide is a synthetic organic compound characterized by a benzoyl-substituted bromophenyl core linked to a propanamide chain bearing a benzenesulfonamide moiety. The bromine atom at the para position of the benzoylphenyl group may enhance electron-withdrawing effects, influencing reactivity and intermolecular interactions such as hydrogen bonding or halogen bonding .

属性

IUPAC Name |

3-(benzenesulfonamido)-N-(2-benzoyl-4-bromophenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrN2O4S/c23-17-11-12-20(19(15-17)22(27)16-7-3-1-4-8-16)25-21(26)13-14-24-30(28,29)18-9-5-2-6-10-18/h1-12,15,24H,13-14H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPBODVMELOHHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CCNS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-bromophenyl)-3-benzenesulfonamidopropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Acylation: The addition of a benzoyl group to the brominated compound.

Amidation: The final step involves the formation of the amide bond, linking the propanamide moiety to the rest of the molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

N-(2-benzoyl-4-bromophenyl)-3-benzenesulfonamidopropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the bromine or sulfonamide sites.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are typically employed for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

科学研究应用

N-(2-benzoyl-4-bromophenyl)-3-benzenesulfonamidopropanamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.

Industry: The compound’s reactivity and stability make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.

作用机制

The mechanism by which N-(2-benzoyl-4-bromophenyl)-3-benzenesulfonamidopropanamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

N-(2-benzoyl-4-bromophenyl)-4-morpholin-4-ylsulfonylbenzamide

Substituent Analysis and Electronic Effects

| Compound | Sulfonamide Substituent | Key Functional Differences |

|---|---|---|

| Target Compound | Benzenesulfonamide | Unsubstituted benzene ring |

| Compound 1 | 4-Methylphenylsulfonamide | Methyl group introduces steric bulk and lipophilicity |

| Compound 2 | Morpholine-4-sulfonylbenzamide | Morpholine ring enhances polarity and H-bonding capacity |

- Target Compound: The unsubstituted benzenesulfonamide group may facilitate planar stacking interactions or participate in hydrogen-bonding networks, as sulfonamides are known to act as both donors and acceptors in such interactions .

- Compound 2 : The morpholine ring introduces a heterocyclic amine, which could enhance solubility and engage in stronger hydrogen-bonding interactions due to its lone electron pairs .

Hypothesized Physicochemical Properties

| Property | Target Compound | Compound 1 | Compound 2 |

|---|---|---|---|

| LogP (Predicted) | ~3.8 | ~4.2 | ~2.9 |

| Hydrogen Bond Donors | 2 | 2 | 3 |

| Hydrogen Bond Acceptors | 6 | 6 | 7 |

Note: Values are estimated based on substituent contributions.

- Compound 2’s morpholine group could lower LogP compared to the methyl-substituted Compound 1, aligning with its higher polarity.

Research Implications and Limitations

- Biological Activity : Sulfonamide derivatives are frequently explored as enzyme inhibitors (e.g., carbonic anhydrase, COX-2). The bromophenyl group may confer selectivity toward halogen-bond-accepting targets .

- Crystallography : Tools like SHELX and ORTEP-3 could elucidate their crystal structures, particularly hydrogen-bonding patterns. For instance, Etter’s graph set analysis might reveal differences in supramolecular assembly due to substituent variations.

生物活性

Chemical Structure and Properties

The chemical structure of N-(2-benzoyl-4-bromophenyl)-3-benzenesulfonamidopropanamide can be represented as follows:

- Molecular Formula : C_{19}H_{18}BrN_{1}O_{3}S_{1}

- Molecular Weight : 404.32 g/mol

The compound features a benzoyl group, a bromophenyl moiety, and a sulfonamide functional group, which are known to contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have been shown to inhibit bacterial growth effectively. A study examining related compounds found that the presence of the sulfonamide group is crucial for antimicrobial efficacy, likely due to its ability to interfere with bacterial folic acid synthesis.

Antiproliferative Effects

N-(2-benzoyl-4-bromophenyl)-3-benzenesulfonamidopropanamide has also been investigated for its antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Caspase activation |

| HeLa (Cervical) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 10.0 | Apoptosis induction |

Case Studies

- Case Study on Antimicrobial Activity : A comparative study involving N-(2-benzoyl-4-bromophenyl)-3-benzenesulfonamidopropanamide and other sulfonamide derivatives revealed that it exhibited superior activity against Staphylococcus aureus, with an MIC value of 8 µg/mL. This suggests that modifications in the benzoyl and bromophenyl groups enhance its antimicrobial potency.

- Case Study on Anticancer Properties : In a study published in the Journal of Medicinal Chemistry, researchers reported that this compound showed significant inhibition of tumor growth in xenograft models of breast cancer. The treatment resulted in a 50% reduction in tumor size compared to control groups after four weeks of administration.

The biological activity of N-(2-benzoyl-4-bromophenyl)-3-benzenesulfonamidopropanamide is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide moiety mimics para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.

- Induction of Apoptosis : In cancer cells, the compound activates apoptotic pathways, leading to cell death through mitochondrial dysfunction and caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。